molecular formula C11H9BrN2O B13320721 5-Bromo-2-(2-methyl-1H-imidazol-1-yl)benzaldehyde

5-Bromo-2-(2-methyl-1H-imidazol-1-yl)benzaldehyde

Cat. No.: B13320721
M. Wt: 265.11 g/mol
InChI Key: WYXHBRKYKQYWPN-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-methyl-1H-imidazol-1-yl)benzaldehyde is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 5-position and a 2-methyl-1H-imidazol-1-yl group at the 2-position of the benzaldehyde ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2-methyl-1H-imidazol-1-yl)benzaldehyde typically involves the following steps:

    Imidazole Formation: The 2-methyl-1H-imidazol-1-yl group can be introduced through a condensation reaction between 2-methylimidazole and the brominated benzaldehyde. This reaction is typically carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2-methyl-1H-imidazol-1-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, the bromine can be replaced with an amino group using ammonia or an amine in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Ammonia or amines in the presence of a palladium catalyst.

Major Products Formed

    Oxidation: 5-Bromo-2-(2-methyl-1H-imidazol-1-yl)benzoic acid.

    Reduction: 5-Bromo-2-(2-methyl-1H-imidazol-1-yl)benzyl alcohol.

    Substitution: 5-Amino-2-(2-methyl-1H-imidazol-1-yl)benzaldehyde.

Scientific Research Applications

5-Bromo-2-(2-methyl-1H-imidazol-1-yl)benzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-methyl-1H-imidazol-1-yl)benzaldehyde depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the imidazole ring allows it to form hydrogen bonds and coordinate with metal ions, which can influence its binding affinity and specificity. The bromine atom and the aldehyde group also contribute to its reactivity and potential biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: This compound contains a nitro group instead of a bromine atom and an acetic acid group instead of an aldehyde group.

    2-Bromo-1-methyl-1H-imidazole: This compound lacks the benzaldehyde moiety and has a bromine atom at the 2-position of the imidazole ring.

Uniqueness

5-Bromo-2-(2-methyl-1H-imidazol-1-yl)benzaldehyde is unique due to the combination of the bromine atom, the 2-methyl-1H-imidazol-1-yl group, and the benzaldehyde moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other imidazole derivatives.

Properties

Molecular Formula

C11H9BrN2O

Molecular Weight

265.11 g/mol

IUPAC Name

5-bromo-2-(2-methylimidazol-1-yl)benzaldehyde

InChI

InChI=1S/C11H9BrN2O/c1-8-13-4-5-14(8)11-3-2-10(12)6-9(11)7-15/h2-7H,1H3

InChI Key

WYXHBRKYKQYWPN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C2=C(C=C(C=C2)Br)C=O

Origin of Product

United States

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